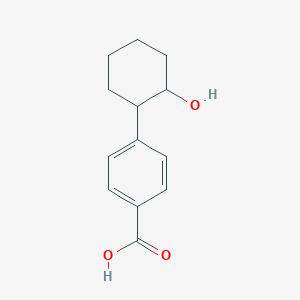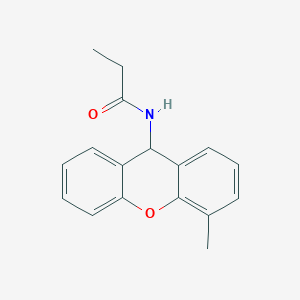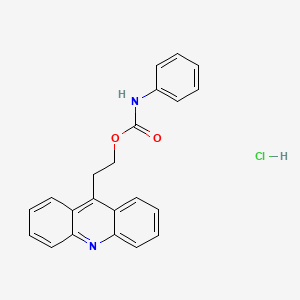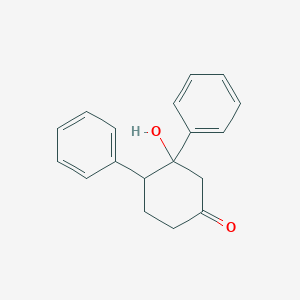![molecular formula C20H16N4O2 B14002805 1-[5-(2-Carbamoylpyrrol-1-yl)naphthalen-1-yl]pyrrole-2-carboxamide CAS No. 53413-91-5](/img/structure/B14002805.png)
1-[5-(2-Carbamoylpyrrol-1-yl)naphthalen-1-yl]pyrrole-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthesis of 1H-pyrrole-2-carboxamide,1,1-(1,5-naphthalenediyl)bis- involves multiple steps, typically starting with the preparation of pyrrole-2-carboxamide and its subsequent coupling with a naphthalene derivative . The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to achieve cost-effectiveness and scalability .
化学反応の分析
1H-pyrrole-2-carboxamide,1,1-(1,5-naphthalenediyl)bis- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the pyrrole ring, using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .
科学的研究の応用
1H-pyrrole-2-carboxamide,1,1-(1,5-naphthalenediyl)bis- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: Used in the production of specialty chemicals and materials
作用機序
The mechanism of action of 1H-pyrrole-2-carboxamide,1,1-(1,5-naphthalenediyl)bis- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects . The pathways involved may include signal transduction, gene expression, and metabolic processes .
類似化合物との比較
1H-pyrrole-2-carboxamide,1,1-(1,5-naphthalenediyl)bis- can be compared with other similar compounds, such as:
1H-pyrrole-2-carboxamide: A simpler analog with fewer functional groups.
1H-pyrrole-2-carboxaldehyde: Contains an aldehyde group instead of an amide group.
1,2,5-trimethylpyrrole: A methylated derivative with different chemical properties
The uniqueness of 1H-pyrrole-2-carboxamide,1,1-(1,5-naphthalenediyl)bis- lies in its combination of pyrrole and naphthalene moieties, which confer distinct chemical and biological properties .
特性
CAS番号 |
53413-91-5 |
|---|---|
分子式 |
C20H16N4O2 |
分子量 |
344.4 g/mol |
IUPAC名 |
1-[5-(2-carbamoylpyrrol-1-yl)naphthalen-1-yl]pyrrole-2-carboxamide |
InChI |
InChI=1S/C20H16N4O2/c21-19(25)17-9-3-11-23(17)15-7-1-5-13-14(15)6-2-8-16(13)24-12-4-10-18(24)20(22)26/h1-12H,(H2,21,25)(H2,22,26) |
InChIキー |
KKPBUUJPUDLRON-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=CC=C2N3C=CC=C3C(=O)N)C(=C1)N4C=CC=C4C(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



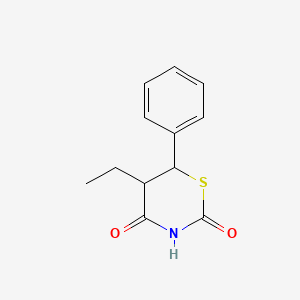
![6-Chloroimidazo[2,1-b][1,3]thiazole-5-carboxamide](/img/structure/B14002736.png)
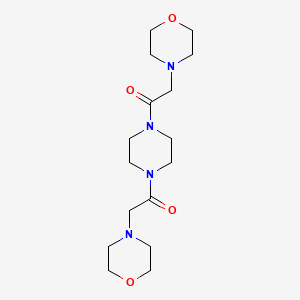
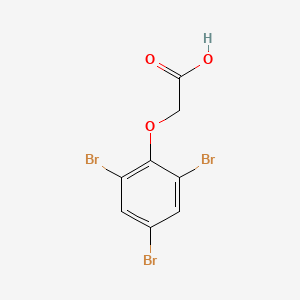
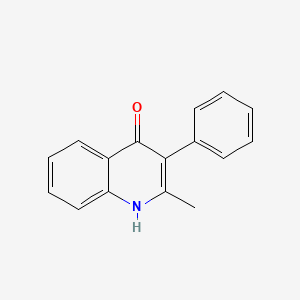
![Methyl 3-(4-bromophenyl)-2-[(2,2,2-trifluoroacetyl)amino]propanoate](/img/structure/B14002755.png)

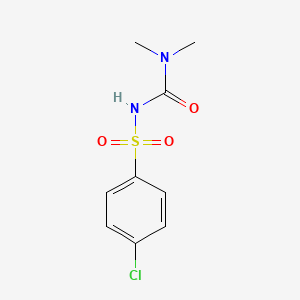
![4-[2-[2-[[(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propoxy]-hydroxyphosphoryl]oxyethylcarbamoyloxy]ethylamino]-4-oxobutanoic acid](/img/structure/B14002776.png)
